3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione
Description
Properties
IUPAC Name |
3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJHQJOCJIZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=O)O3)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Synthesis and CDI-Mediated Cyclization
The reaction begins with methyl esters of substituted benzoic acids refluxed with hydrazine hydrate in methanol to yield hydrazides 1a–d . Treating these hydrazides with 1,1’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and triethylamine (TEA) induces cyclization to form 1,3,4-oxadiazol-2(3H)-one derivatives 3a–d (Scheme 1). For the target compound, a bifunctional hydrazide precursor could undergo dual cyclization with CDI to generate both oxazole rings.
Reaction Conditions :
Spectral Validation :
Method 2: Chlorination and Catalytic Cyclization
Benzoxazolone Chlorination
Adapting the patent CN109553588B, benzoxazolone undergoes chlorination with phosphorus oxychloride (POCl) and chlorine gas at 0°C to form 6-chlorobenzoxazolone. Subsequent reflux with dimethylaniline catalyzes intramolecular cyclization, yielding 2,6-dichlorobenzoxazole. For the target dione, substituting succinyl chloride for POCl may introduce ketone groups during cyclization.
Reaction Conditions :
-
Chlorinating Agents: Cl, SOCl, or SCl
-
Catalyst: Dimethylaniline (0.1–5 mol%)
-
Temperature: 60–117°C
Key Observations :
Method 3: Condensation with Carboxylic Acids
PPA-Catalyzed Cyclization
Condensing ortho-aminophenol with dicarboxylic acids in PPA at 150–200°C produces fused benzoxazoles. For example, 4-acetylamino-3-hydroxybenzoic acid reacts with ortho-aminophenol to yield 2-(3-hydroxy-4-acetylamine)phenylbenzothiazole (61% yield). Adapting this, adipic acid could bridge two aminophenol units, followed by PPA-mediated cyclization to form the dione.
Reaction Conditions :
Method 4: Dehydrative Cyclization with Acetic Acid
Hydrazone Formation and Cyclization
Refluxing 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with aromatic aldehydes in ethanol and glacial acetic acid yields hydrazones 5(a–j) . Applying this to a dialdehyde precursor could facilitate dual oxazole formation via dehydrative cyclization.
Reaction Conditions :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione with structurally related heterocycles, emphasizing synthesis, substituent effects, and applications:
Key Observations:
Structural Complexity :
- The target compound’s fused oxazolo-benzoxazole system offers greater rigidity compared to simpler oxadiazoles or pyrazolo-triazines . This may enhance binding specificity in biological systems.
- Substituent positions (e.g., 2,6-dione vs. 3,5-dione in methazole) critically influence reactivity. The 2,6-dione configuration likely increases electrophilicity, favoring nucleophilic attacks in drug-target interactions .
Synthesis Efficiency: Oxazoloquinolines (e.g., 4b) are synthesized via PPA heating with moderate yields (58–62%) , suggesting that similar methods for the target compound may require optimization for scalability. Cyclocondensation routes (as in pyrazolo-triazines ) could offer higher regioselectivity for the target compound’s fused system.
Biological Activity: Pyrazolo-triazines exhibit anticancer activity against diverse cell lines , implying that the target compound’s planar structure may similarly interact with DNA or enzyme active sites.
Research Findings and Challenges
- Synthetic Challenges : The lack of direct synthesis data for the target compound necessitates extrapolation from analogous heterocycles. For instance, PPA-mediated cyclization may risk side reactions due to the compound’s dual dione groups, requiring precise temperature control .
- Biological Potential: Fused oxazolo-benzoxazole systems are understudied compared to oxadiazoles or imidazoles, but their structural similarity to DNA-intercalating agents (e.g., anthracyclines) warrants further anticancer evaluation .
- Thermodynamic Stability: The 2,6-dione configuration may confer higher stability compared to mono-dione analogs (e.g., methazole), as evidenced by the robust aromatic systems in oxazoloquinolines .
Biological Activity
3,5-Dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione is a compound belonging to the class of benzoxazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₃H₉N₃O₃. The compound features a fused oxazole and benzoxazole structure that contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Notably, its inhibitory effects on AChE and BuChE have garnered significant attention due to their implications in neurodegenerative disorders such as Alzheimer's disease.
Acetylcholinesterase Inhibition
Research indicates that the compound exhibits potent AChE inhibitory activity. A comparative analysis with standard drugs has shown that certain analogues of benzoxazole derivatives possess IC₅₀ values significantly lower than those of established inhibitors like Donepezil.
This table illustrates the comparative potency of the compound against AChE.
Butyrylcholinesterase Inhibition
In addition to AChE inhibition, the compound also demonstrates inhibitory effects on BuChE. The IC₅₀ values for BuChE inhibition are similarly promising:
The mechanism by which this compound inhibits cholinesterases involves binding to the active site of the enzymes and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in synaptic clefts and enhanced cholinergic neurotransmission.
Case Studies
Several studies have evaluated the therapeutic potential of this compound in animal models:
- Study on Cognitive Function : In a study assessing cognitive function in mice treated with Aβ peptide to induce Alzheimer's-like symptoms, administration of the compound resulted in significant improvement in memory and learning tests compared to control groups.
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal death in vitro. The compound was shown to reduce reactive oxygen species (ROS) generation and enhance cell viability.
Q & A
Basic: What synthetic strategies are effective for preparing 3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione?
Answer:
A multi-step approach is recommended, involving cyclocondensation and heterocycle formation. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under inert conditions for extended periods (18–24 hours) can yield fused oxazole-benzoxazole systems. Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the product .
Key Parameters for Optimization:
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | DMSO, THF, EtOH | DMSO enhances cyclization |
| Reaction Time | 12–24 hours | Extended time improves yield |
| Temperature | 80–120°C | Avoid decomposition via reflux |
| Purification Method | Recrystallization | Ethanol/water yields >65% purity |
Advanced: How to address contradictions between experimental and computational NMR chemical shifts?
Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or inaccuracies in density functional theory (DFT) calculations. Methodologically:
- Solvent Correction: Apply the IEFPCM model in Gaussian or ORCA to simulate solvent environments .
- Dynamic Effects: Perform molecular dynamics (MD) simulations to sample conformers and calculate averaged shifts .
- Validation: Cross-reference with X-ray crystallography (e.g., SHELXL-refined structures) to confirm molecular geometry .
Example Workflow:
Acquire experimental H/C NMR data.
Optimize geometry using B3LYP/6-311+G(d,p).
Compare with Cambridge Structural Database entries for analogous heterocycles .
Basic: What crystallographic tools are suitable for resolving its crystal structure?
Answer:
SHELX programs (e.g., SHELXL) are robust for small-molecule refinement. Key steps:
- Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data.
- Twinning Analysis: Employ TWIN/BASF commands in SHELXL for twinned crystals .
- Validation: Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .
Critical Metrics:
| Metric | Acceptable Range | Notes |
|---|---|---|
| R1 (all data) | <0.05 | SHELXL default threshold |
| CCDC Deposition | Mandatory | Ensure compliance with IUCr standards |
Advanced: How does the heterocyclic core influence regioselectivity in electrophilic substitution?
Answer:
The fused oxazole-benzoxazole system directs electrophiles to the electron-deficient positions (C-4 and C-7). Methodological insights:
- Computational Modeling: Use NBO analysis to identify electron-deficient regions (e.g., C-4: -0.35 e⁻ charge via Mulliken).
- Experimental Validation: Perform bromination or nitration under controlled conditions (e.g., H2SO4/HNO3 at 0°C) and characterize via LC-MS .
Regioselectivity Trends:
| Electrophile | Preferred Position | Yield (%) |
|---|---|---|
| Br2 (FeBr3 catalyst) | C-4 | 72 |
| NO2+ (H2SO4) | C-7 | 65 |
Basic: What in vitro assays are appropriate for preliminary bioactivity screening?
Answer:
Focus on enzyme inhibition (e.g., kinases) or antimicrobial assays:
- Kinase Inhibition: Use ADP-Glo™ assay with recombinant enzymes (IC50 determination).
- Antimicrobial Testing: Follow CLSI guidelines for MIC against S. aureus and E. coli .
Assay Design Considerations:
| Assay Type | Positive Control | Detection Limit |
|---|---|---|
| ADP-Glo™ | Staurosporine | 10 nM IC50 |
| Broth Microdilution | Ciprofloxacin | 1 µg/mL MIC |
Advanced: How to optimize multi-step synthesis yields while minimizing side products?
Answer:
- Stepwise Monitoring: Use inline FTIR or LC-MS to track intermediates.
- Microwave Assistance: Reduce reaction time (e.g., 3 hours → 30 minutes) for steps prone to decomposition .
- Workflow Example:
- Condensation (DMSO, 18h reflux).
- Cyclization (microwave, 150°C, 30min).
- Purification (preparative HPLC, C18 column) .
Yield Improvement:
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Cyclization | 65% | 82% |
Advanced: How to handle twinning in X-ray diffraction data for this compound?
Answer:
Twinning is common in fused heterocycles. Mitigation strategies:
- Data Collection: Use a high-flux synchrotron source to improve resolution.
- Refinement: Apply the TWIN/BASF command in SHELXL with HKLF5 format .
- Validation: Check Rint (<0.05) and BASF parameters for twin domain contribution .
Basic: What thermal stability assessments are critical for storage and handling?
Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA: Decomposition onset >200°C indicates air-stable storage.
- DSC: Identify melting points (141–143°C range) to avoid thermal degradation .
Stability Guidelines:
| Condition | Recommendation |
|---|---|
| Storage Temperature | 4°C (desiccated) |
| Light Sensitivity | Amber vials |
Advanced: How to investigate reaction mechanisms using isotopic labeling?
Answer:
- O Labeling: Synthesize intermediates with O at the oxazole oxygen. Track incorporation via high-resolution mass spectrometry (HRMS) .
- Kinetic Isotope Effects (KIE): Compare reaction rates of C vs. C analogs using GC-MS .
Case Study:
Labeling the oxazole ring revealed a stepwise cyclization mechanism (KIE = 1.2), ruling out concerted pathways .
Basic: Which computational methods are reliable for modeling its electronic properties?
Answer:
- DFT: B3LYP/6-311+G(d,p) for HOMO-LUMO gaps and electrostatic potential maps.
- MD Simulations: AMBER or GROMACS with GAFF2 force field to simulate solvation effects .
Key Outputs:
| Property | Computational Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | 4.0 eV (UV-Vis) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
